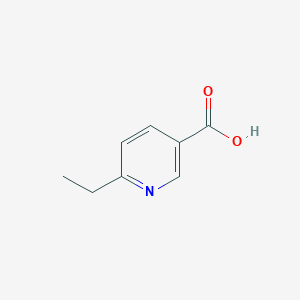

Acide 6-éthylnicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethylnicotinic acid is a chemical compound that is used for research and development . It is an analog of nicotinic acid, also known as niacin . Niacin is a vitamin in the B complex group and is essential for the normal and healthy functioning of the intestinal tract, stomach, nervous system, and for a healthy skin .

Applications De Recherche Scientifique

- Importance de l'acide 6-éthylnicotinique (6-ENA): Les chercheurs ont exploré des méthodes écologiques pour produire l'acide nicotinique (NA) à partir de matières premières disponibles dans le commerce. Le 6-ENA, dérivé de la 5-éthyl-2-méthylpyridine, offre une voie alternative qui s'aligne sur les principes de la chimie verte. En évitant l'oxydation à l'acide nitrique (qui produit le protoxyde d'azote, un puissant gaz à effet de serre), le 6-ENA contribue à une production durable de NA .

- Exemples: La α-chloro niacine, un dérivé du 6-ENA, a été étudiée pour son potentiel pharmaceutique. Elle pourrait trouver des applications dans des médicaments comme le diflufenican et le pranoprofène .

Synthèse Industrielle et Chimie Verte

Applications Pharmaceutiques

Safety and Hazards

Mécanisme D'action

Target of Action

6-Ethylnicotinic acid, a derivative of niacin (also known as vitamin B3), primarily targets the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The interaction of 6-Ethylnicotinic acid with its targets involves the conversion of the compound into bioactive NAD and NADP coenzymes. This conversion is crucial for the functioning of NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

6-Ethylnicotinic acid affects several biochemical pathways. It is involved in the synthesis and salvage of NAD, which takes place in both the nucleus and the mitochondria . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas the resynthesis of NAD following its consumption in various biological reactions involves the salvage pathways .

Pharmacokinetics

It is known that the compound can exist in both freebase and salt forms, and it can be used in electronic nicotine delivery systems . The aerosol transfer efficiency of 6-Ethylnicotinic acid is similar to that of nicotine .

Result of Action

The action of 6-Ethylnicotinic acid results in various molecular and cellular effects. The compound plays a vital role in maintaining efficient cellular function . It is involved in many vital redox reactions catalyzed by dozens of different enzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

The action, efficacy, and stability of 6-Ethylnicotinic acid can be influenced by various environmental factors. For instance, the compound can be used in electronic nicotine delivery systems, and its aerosol transfer efficiency is similar to that of nicotine . .

Analyse Biochimique

Biochemical Properties

6-Ethylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound can modulate the activity of enzymes involved in these pathways, such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide kinase . These interactions are crucial for maintaining cellular redox balance and energy metabolism.

Cellular Effects

6-Ethylnicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis . Additionally, 6-Ethylnicotinic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of 6-Ethylnicotinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their conformation and activity. For example, it can inhibit the activity of certain deacetylases, leading to changes in the acetylation status of histones and other proteins . This inhibition can result in altered gene expression patterns, affecting various cellular processes. Additionally, 6-Ethylnicotinic acid can activate certain transcription factors, further modulating gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethylnicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of 6-Ethylnicotinic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects are observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety of 6-Ethylnicotinic acid in animal models.

Metabolic Pathways

6-Ethylnicotinic acid is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate synthesis and salvage . The compound interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide kinase, influencing the levels of these essential cofactors. Additionally, 6-Ethylnicotinic acid can affect the flux of metabolites through various pathways, impacting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 6-Ethylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Ethylnicotinic acid within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

6-Ethylnicotinic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact energy metabolism. Understanding the subcellular localization of 6-Ethylnicotinic acid is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

6-ethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTFGXRSWLXPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)

![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)

![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)